2-Deuteriooxypropane

Description

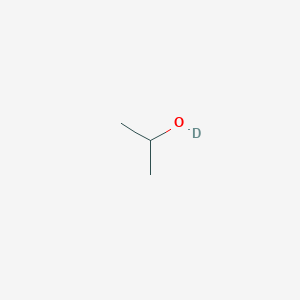

Structure

3D Structure

Properties

IUPAC Name |

2-deuteriooxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZMGEQAYNKOFK-QYKNYGDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192865 | |

| Record name | Propan-2-(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3979-51-9 | |

| Record name | 2-Propanol-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3979-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propan-2-(2H)ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003979519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propan-2-(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propan-2-[2H]ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of 2 Deuteriooxypropane

Nomenclature and Identifiers

The compound 2-Deuteriooxypropane is known by several synonyms, which are often used interchangeably in scientific literature.

| Identifier Type | Value |

| Systematic Name | This compound |

| Common Names | 2-Propanol-OD, Isopropanol-d, 2-Propanol-d1 |

| CAS Number | 3979-51-9 |

| Chemical Formula | (CH₃)₂CHOD |

Transition Metal-Catalyzed Exchange Processes

Physicochemical Properties

The physical and chemical properties of this compound are very similar to those of its non-deuterated counterpart, isopropanol (B130326), with slight differences arising from the increased mass of deuterium (B1214612).

| Property | Value |

| Molecular Weight | 61.10 g/mol |

| Boiling Point | 82 °C |

| Melting Point | -90 °C |

| Density | 0.798 g/mL at 25 °C |

| Refractive Index | n20/D 1.3752 |

Synthesis and Isotopic Labeling

General Synthesis of 2-Deuteriooxypropane

The most common method for the synthesis of this compound is through deuterium (B1214612) exchange with its non-labeled precursor, isopropanol (B130326). This process typically involves the reaction of isopropanol with a deuterium source, most commonly deuterium oxide (D₂O). The exchange is often facilitated by the presence of an acid or base catalyst. The mechanism involves the protonation (or deuteration) of the hydroxyl group, followed by the loss of a proton (or deuteron), leading to the incorporation of deuterium onto the oxygen atom. This equilibrium-driven process can be pushed towards the desired deuterated product by using an excess of the deuterium source. youtube.com

Advanced Research Applications of 2 Deuteriooxypropane

Mechanistic Elucidation in Organic Reactions

2-Deuteriooxypropane serves as a critical tool for investigating the mechanisms of organic reactions, particularly those involving proton transfer. By using this compound as a solvent or reactant, researchers can determine the role of the hydroxyl proton in the reaction pathway through the measurement of the kinetic isotope effect.

A notable example is the study of the reaction between ketyl radicals and the anticancer agent tirapazamine (B611382). In this research, this compound was used as the solvent to generate the deuterated acetone (B3395972) ketyl radical (ACOD). The rate of the reaction of this deuterated radical with tirapazamine was compared to the rate of the non-deuterated radical. The experiment revealed a kinetic isotope effect (KIE) of 1.4, indicating that the transfer of the hydrogen (or deuterium) atom from the hydroxyl group of the ketyl radical is involved in the rate-determining step of the reaction. This finding was crucial in concluding that the reaction proceeds, at least in part, via a hydrogen atom transfer mechanism. isotope.com

Role in Spectroscopic Studies and Solvation Dynamics

The isotopic substitution in this compound also makes it a valuable solvent for spectroscopic studies aimed at understanding the dynamics of solvation. The difference in vibrational frequencies between the O-H and O-D bonds can be probed to reveal details about hydrogen bonding and other solvent-solute interactions.

In the field of physical organic chemistry, ultrafast laser photolysis studies have utilized this compound to investigate the solvation dynamics of carbenes. In one study, the solvation time of a singlet carbene was measured in both regular 2-propanol and this compound. The time constant for the spectral red shift, which corresponds to the solvent reorganization, was found to be longer in 2-propanol-OD (40 ps) compared to 2-propanol (28 ps), resulting in a kinetic isotope effect of 1.4. This observation provided strong evidence that the solvent reorganization involves the formation of hydrogen bonds between the alcohol solvent and the carbene, as the heavier deuterium (B1214612) forms stronger hydrogen bonds and thus rearranges more slowly. openochem.org

Advanced KIE Measurement Techniques (e.g., Natural Abundance KIE by High-Field NMR)

Kinetic isotope effects (KIEs) are a powerful diagnostic tool in chemical and enzymatic reactions, offering critical information about transition state structures and catalytic mechanisms. The precision of KIE measurements is paramount, especially for subtle heavy atom KIEs. While traditional methods often involve radioisotopes or the synthesis of specifically labeled compounds, advancements in analytical techniques have enabled the measurement of KIEs at natural isotopic abundance. nih.govillinois.edu

One significant development is the use of high-field Nuclear Magnetic Resonance (NMR) spectroscopy for natural abundance KIE measurements. Pascal et al. demonstrated the utility of natural abundance deuterium (²H) NMR for measuring deuterium KIEs in organic and biological reactions as early as 1986. nih.govepfl.ch Subsequently, Singleton and coworkers popularized the application of high-field NMR for precise determination of small ²H and ¹³C KIEs at natural abundance. This approach allows for the simultaneous measurement of KIEs for multiple atoms within a molecule from a single experiment, circumventing the need for laborious synthesis of site-specific labeled compounds or degradative analyses. illinois.eduwikipedia.orgprinceton.edunih.gov

The principle behind natural abundance KIE measurements by NMR involves observing the fractional enrichment of the slower-reacting isotopic components in the starting material as the reaction progresses. illinois.eduepfl.ch For this compound, which contains a deuterium atom at the hydroxyl position (O-D), high-field ²H NMR could directly probe kinetic effects related to the O-D bond. If a reaction involves the breaking or formation of this O-D bond in the rate-determining step, a primary deuterium KIE would be observed. Conversely, if the O-D bond is not directly broken but is located near the reaction center, a secondary KIE might be detected, providing information about changes in hybridization or steric effects. The enhanced sensitivity of modern benchtop NMR spectrometers further facilitates the detection of natural abundance deuterium, making it a more accessible technique for tracing reaction pathways. magritek.com

The KIE is calculated from the ratio of the rate constants for the light (kL) and heavy (kH) isotopologues (KIE = kL/kH). For natural abundance measurements, the formula kH/kD = (Dretained/Dtransferred)[1/(n-1)] can be used, where 'n' is the number of chemically equivalent sites. epfl.ch

Table 1: Illustrative Kinetic Isotope Effect (KIE) Values and Their Mechanistic Implications

| Isotope Pair | Typical KIE Value Range | Mechanistic Implication (General) |

| ¹H/²H (Primary) | 2-8 | Bond to isotopic atom broken in rate-determining step. princeton.edu |

| ¹H/²H (Secondary) | 0.8-1.2 | Hybridization change or steric effect near reaction center. illinois.edu |

| ¹²C/¹³C (Primary) | 1.02-1.04 | Bond to carbon broken/formed in rate-determining step. princeton.edunih.gov |

Note: These values are general examples and specific KIEs for this compound would depend on the reaction studied.

Elucidation of Organic Reaction Mechanisms

This compound serves as a specific probe in understanding the intricate details of various organic reaction mechanisms, particularly those involving hydrogen transfer or bond rearrangements at the secondary carbon or hydroxyl group.

Hydrogen atom abstraction (HAT) is a fundamental elementary step in numerous free-radical reactions, involving the transfer of a neutral hydrogen atom from a substrate to another molecule, often a radical. libretexts.orgwikipedia.org The rate of HAT is influenced by factors such as the bond dissociation enthalpy (BDE) of the C-H bond and polar effects in the transition state. nih.govprinceton.edu

In the context of this compound, its O-D bond makes it particularly useful for studying HAT processes involving the hydroxyl group. If a radical abstracts the hydrogen atom from the hydroxyl group, the presence of deuterium (O-D) instead of hydrogen (O-H) would lead to a measurable primary KIE. This KIE value would provide insights into whether the O-H bond cleavage is part of the rate-determining step. Similarly, if a radical abstracts a hydrogen atom from the secondary carbon bearing the hydroxyl group, and the deuterium is on the oxygen, a secondary KIE might be observed, reflecting changes in the electronic or steric environment around that carbon during the abstraction.

Deuterium labeling is also employed to unravel complex autoxidation mechanisms, where H-atom abstractions by peroxy radicals occur. The fate of the deuterium atom (e.g., its retention or loss through exchange with water) can reveal which specific C-H bonds were involved in the isomerization reactions. copernicus.org

Dehydrogenation reactions involve the removal of hydrogen from organic molecules, often converting alcohols to aldehydes or ketones. For instance, the dehydrogenation of propan-2-ol yields acetone. wikipedia.org The mechanism of such transformations can be complex, involving various intermediates and catalytic pathways. nih.govredalyc.org

This compound is an invaluable tool for investigating the mechanism of dehydrogenation of secondary alcohols. If the O-D bond is broken during the dehydrogenation process, a primary KIE would be observed, indicating that the O-H bond cleavage is a rate-limiting step. Studies on glycerol (B35011) dehydrogenation, for example, have proposed mechanisms involving the formation of glyceraldehyde as an intermediate, which then undergoes further dehydration. redalyc.orgresearchgate.net By using this compound, researchers can discern whether the hydroxyl hydrogen is removed in concert with a hydrogen from the carbon backbone or in a separate step.

Furthermore, this compound can be used in studies involving subsequent deuteration mechanisms. Catalytic transfer deuteration methods, which allow for the selective incorporation of deuterium into molecules without requiring gaseous D₂, are gaining prominence. marquette.edu When this compound is involved in such processes, either as a reactant or a deuterium source, the fate of the O-D bond can provide critical information about the mechanism of deuterium transfer, including whether C-H activation is a rate-determining step or if multiple deuterium atom transfer/hydrogen atom abstraction processes are at play. snnu.edu.cnresearchgate.net

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates structural elements from each starting material. nih.gov MCRs are characterized by their simplicity, synthetic efficiency, selectivity, and high atom economy. nih.gov Well-known examples include the Ugi, Passerini, and Strecker reactions, all of which proceed through complex mechanistic pathways involving multiple bond-forming events and transient intermediates such as imines. nih.govmdpi.comorganic-chemistry.orgslideshare.net

While specific reported applications of this compound in multicomponent reactions to elucidate their mechanisms are not extensively documented, deuterated compounds, in general, are powerful probes for dissecting the intricate steps of MCRs. If this compound were to participate in an MCR as a reactant (e.g., as an alcohol or a precursor to a carbonyl compound), the presence of the O-D bond could provide critical KIE data. This data could help determine:

The sequence of additions: By observing KIEs at different stages, researchers can deduce which bond-forming steps are rate-limiting.

The nature of intermediates: KIEs can help confirm the involvement of specific intermediates, such as iminium ions, by probing the bonds that are formed or broken during their formation or reaction.

The role of proton/deuteron (B1233211) transfer: If proton transfer is involved in a key step, the O-D bond in this compound would exhibit a KIE, indicating the importance of this step.

The complexity of MCRs often makes mechanistic elucidation challenging, and the judicious use of selectively deuterated compounds like this compound offers a precise method to gain atomistic insights into these synthetically powerful transformations.

Theoretical and Computational Chemistry Studies of 2 Deuteriooxypropane

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting molecular geometries, electronic energies, vibrational frequencies, and reaction pathways. While direct, extensive quantum chemical studies solely on 2-Deuteriooxypropane are not widely documented in the general scientific literature, the methodologies applied to its protiated analog, isopropyl alcohol, are directly transferable and provide a framework for understanding the deuterated variant.

Quantum chemical calculations are routinely employed to investigate the mechanisms of catalytic processes by mapping out potential energy surfaces and identifying intermediates and transition states. For example, DFT calculations have been used to study the catalytic dehydrogenation of isopropyl alcohol to acetone (B3395972), a reaction often mediated by metal-based catalysts fau.deacs.orgnih.govosti.gov. These studies aim to understand the adsorption of alcohol molecules on catalyst surfaces, the activation of C-H or O-H bonds, and the subsequent formation of products. In such contexts, the presence of deuterium (B1214612) in this compound would introduce kinetic isotope effects (KIEs), which can be precisely predicted by quantum chemical methods to differentiate between possible rate-determining steps involving C-H versus O-H bond cleavage acs.org. This allows for a deeper understanding of the catalytic cycle and the role of specific atoms in the reaction.

Quantum chemical calculations play a significant role in predicting the stereoselectivity of chemical reactions by evaluating the energy differences between competing diastereomeric or enantiomeric transition states rsc.orgnih.govbeilstein-journals.orgpku.edu.cnrsc.org. Although specific studies on the stereoselectivity of reactions involving this compound are not commonly found, the principles applied to other chiral or prochiral systems are directly relevant. By calculating the relative energies of different transition state pathways leading to various stereoisomers, computational chemists can predict the major product and rationalize the observed stereochemical outcome. The presence of deuterium, while not introducing new chirality in this compound itself, can influence the kinetic preference for certain pathways if the deuterated site is involved in the bond-forming or breaking steps of a stereoselective reaction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations complement quantum chemical calculations by providing insights into the time-dependent behavior of molecular systems, including their interactions in condensed phases and the dynamics of chemical reactions.

While less common than static quantum chemical calculations for transition states, molecular dynamics simulations can also be used to simulate the actual dynamics of chemical reactions, providing a time-resolved view of bond breaking and formation events researchgate.netsrce.hr. This approach can capture dynamic effects that are not accessible through static energy minimization techniques. For this compound, reaction dynamics simulations could, in principle, explore the vibrational energy redistribution during a reaction, the influence of solvent molecules on the reaction pathway, or the precise timing of bond cleavages and formations involving the deuterated hydroxyl group. However, direct literature specifically detailing reaction dynamics simulations for this compound is limited. Most dynamic simulations in the context of isopropanol (B130326) focus on macroscopic process optimization or general solution behavior rather than the detailed reaction dynamics at the molecular level involving isotopic effects researchgate.netsrce.hr.

Advanced Computational Methodologies

Advanced computational methodologies provide powerful tools for probing the electronic structure, vibrational properties, and reaction mechanisms of chemical compounds like this compound. These methods offer insights at an atomic and molecular level, complementing experimental observations and enabling predictions of molecular behavior under various conditions.

Unified Reaction Valley Approach (URVA) in Reaction Mechanism Studies

The Unified Reaction Valley Approach (URVA) is a sophisticated computational tool designed to unravel the complexities of chemical reaction mechanisms by analyzing the reaction path and its surrounding reaction valley on the potential energy surface (PES). smu.edumdpi.com Unlike traditional approaches that often focus solely on stationary points (reactants, transition states, and products), URVA provides a continuous description of the electronic structure changes occurring along the entire reaction pathway. smu.edu

The core principle of URVA involves monitoring the curvature of the reaction path. smu.edumdpi.com As a chemical reaction progresses, the electronic structure of the reacting species undergoes changes, which are reflected in their normal vibrational modes and their coupling with the reaction path. smu.edu This analysis generates a unique curvature profile for each reaction, where curvature maxima indicate significant chemical events such as bond breaking or formation, charge polarization, and rehybridization. smu.edumdpi.com By decomposing the path curvature into contributions from individual internal coordinates, URVA offers comprehensive insights into the specific atomic motions and electronic rearrangements driving the reaction. smu.edumdpi.com

For this compound, URVA could be applied to study reaction mechanisms where the O-D bond or the carbon-oxygen bond is involved. For instance, in reactions like oxidation, dehydration, or esterification of this compound, URVA could precisely map out the sequence of bond changes, the timing of bond breaking and formation, and the role of the deuterium atom in influencing the reaction kinetics and mechanism. Studies on the Sharpless epoxidation of allylic alcohols have successfully utilized URVA to understand catalytic effects on bond breaking and formation, demonstrating its applicability to alcohol-related reaction systems. mdpi.commdpi.com Such an analysis would reveal whether the O-D bond cleavage is synchronous or asynchronous with other bond changes, providing detailed mechanistic information.

Development and Application of Density Functional Theory (DFT) Methods

Density Functional Theory (DFT) is a widely used quantum chemical computational method that has revolutionized the study of molecular properties and reactivity. ekb.egnih.gov DFT calculates the electronic structure of atoms, molecules, and solids based on the electron density rather than the more complex many-electron wavefunction, making it computationally more efficient than traditional ab initio methods for larger systems while maintaining a high level of accuracy. nih.gov

The development of DFT has involved the continuous refinement of exchange-correlation functionals, which are approximations to the unknown exact functional. These functionals range from local density approximations (LDA) and generalized gradient approximations (GGA) to meta-GGA, hybrid functionals (e.g., B3LYP, PBE0), and range-separated functionals, each offering different balances of accuracy and computational cost. rsc.orgrsc.org The choice of functional and basis set is critical for obtaining reliable results in DFT calculations.

DFT methods are extensively applied to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, electronic energies, dipole moments, and reaction pathways. ekb.egnih.govrsc.org For this compound, DFT calculations can provide fundamental insights into its structural conformations, the stability of different conformers, and their relative energies. For example, DFT can be used to determine the most stable anti and gauche conformations of 2-propanol-d1, as observed for other deuterated propanols. sigmaaldrich.com

Furthermore, DFT is indispensable for studying the reactivity of this compound. It can be employed to map out potential energy surfaces for reactions, identify transition states, and calculate activation energies, offering a detailed understanding of reaction mechanisms. nih.gov For instance, DFT studies have been used to investigate the fragmentation and isomerization mechanisms of 1- and 2-propanol, providing insights into their ultrafast molecular dynamics. rsc.orgwhiterose.ac.uk Similar studies on this compound would allow for a direct comparison of its reactivity with undeuterated 2-propanol, specifically highlighting the impact of deuterium substitution on bond dissociation energies and reaction rates. DFT calculations are also the foundational step for more advanced analyses like URVA and LVM theory, as they provide the optimized geometries and vibrational frequency data required for these specialized approaches.

Table 2: Illustrative DFT-Calculated Properties for this compound (Hypothetical Data)

| Property | Value (Example) | Unit |

| Total Energy | -XXX.XXXX | Hartree |

| Dipole Moment | Y.YY | Debye |

| HOMO Energy | -Z.ZZ | eV |

| LUMO Energy | A.AA | eV |

| HOMO-LUMO Gap | B.BB | eV |

| O-D Bond Length | C.CCC | Å |

| C-O Bond Length | D.DDD | Å |

| C-C Bond Length | E.EEE | Å |

Note: The values in this table are illustrative and represent the type of data that would be obtained from Density Functional Theory calculations. Actual values would depend on the specific DFT functional and basis set employed.

Applications of 2 Deuteriooxypropane in Advanced Research Fields

Biochemical and Metabolic Research

The incorporation of deuterium (B1214612) into biological molecules provides a powerful tool for understanding complex biochemical processes without altering the fundamental chemical reactivity significantly.

Tracing Biochemical Pathways and Fluxes in Vivo

Deuterium labeling, including the use of compounds like 2-Deuteriooxypropane, plays a crucial role in metabolomics for the noninvasive measurement of metabolic flux. This technique helps in reducing background interference in analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govguidetopharmacology.org Deuterium magnetic resonance spectroscopy (DMRS) enables the rapid and noninvasive measurement of metabolic flux. nih.gov Studies have utilized DMRS to observe and track the real-time consumption and production of various deuterated compounds in model systems like food-grade baker's yeast (Saccharomyces cerevisiae), demonstrating its potential for dissecting metabolic transformations. nih.govguidetopharmacology.org

While not directly involving this compound, the broader principle of deuterium tracing is exemplified by studies using deuterated water (D2O) to monitor fat synthesis in vivo. These studies show that D2O labels fatty acids primarily via NADPH, where enzyme-catalyzed hydrogen-deuterium (H-D) exchange between water and NADPH occurs. nih.govnih.gov This highlights the utility of deuterium in understanding complex metabolic interconversions. A key consideration in deuterium (2H)-labeling experiments for metabolic flux analysis (MFA) is the potential for strong kinetic isotope effects (KIEs), which can make the subtraction of a deuterium atom slower than that of a protium (B1232500) atom. acgih.org However, cellular homeostatic mechanisms may result in a smaller impact on the observed isotope labeling patterns in living cells. acgih.org

Investigating Enzyme Catalysis Mechanisms

This compound and other deuterium-substituted compounds are invaluable for elucidating enzyme catalysis mechanisms through the study of deuterium kinetic isotope effects (KIEs). nih.govwikipedia.orgfishersci.dkeasychem.orgmetabolomicsworkbench.org KIEs provide insights into the rate-determining steps and transition states of enzymatic reactions. For instance, studies on the gas-phase nucleophilic substitution (SN2) reactions of solvated fluoride (B91410) ions with methyl halides, involving isopropyl alcohol (i-C3H7OH) and its hydroxyl-deuterated form (i-C3H7OD), have measured rate constants and deuterium KIEs. nih.gov Similarly, the hydride reduction of NAD+ analogues by isopropyl alcohol has been investigated using mono- and perdeuterated isopropyl alcohol (i-PrOD, i-PrOH-2-d, and i-PrOD-d7), providing insights into the mechanism of alcohol dehydrogenase reactions. wikipedia.org

Furthermore, KIEs for deuterium-substituted 2-propanol dehydration on catalysts like TiO2 have been studied to understand active sites and reaction pathways. fishersci.dk Enzyme-catalyzed hydrogen-deuterium (H-D) exchange can also occur between deuterium-labeled environmental pollutants and enzyme-regulated endogenous metabolites, offering a tool for discovering molecular targets and understanding metabolic disruption. nih.gov Deuterated amino acids are also recognized for their utility as probes for enzyme mechanisms, with enzymatic methods offering efficient and direct H/D exchange on free amino acids. ecsci.co.kr

Proteomics and Glycomics Studies using Stable Isotope Labeling

Stable isotope labeling, utilizing compounds such as this compound or other deuterated precursors, is a widely adopted technique in quantitative proteomics and glycomics. In proteomics, deuterium-labeled compounds are extensively used for quantitative mass spectrometry and as internal standards, enabling precise quantification of proteins and peptides. ctpharma.com.tr The presence of D2O allows for hydrogen-deuterium exchange of amide linkages, which can be used to determine protein conformations. ctpharma.com.tr

In glycomics, novel stable isotope-labeled tags, including those incorporating deuterium, have been developed for the quantitative analysis of carbohydrates by mass spectrometry. nih.govcenmed.comnih.gov These tags facilitate the reproducible and accurate determination of glycoform mixture compositions. nih.govcenmed.com The use of such deuterated tags can also equalize matrix effects during mass spectrometry analysis, thereby increasing the throughput of sample analysis. cenmed.com

Material Science and Polymer Chemistry

The replacement of hydrogen with deuterium in chemical compounds can lead to significant alterations in their physical and chemical properties, making deuterated materials valuable in advanced material science and polymer chemistry.

Design and Development of Deuterated Polymers for Enhanced Stability

Deuteration can profoundly change the chemical and physical properties of molecules, including polymers. uni.luthegoodscentscompany.comnih.gov This isotopic substitution can modify various polymer characteristics, such as phase transition temperatures, rates of crystallization, and even induce clustering in polymer blends. uni.lu For instance, strong isotope effects on mixing/demixing behaviors have been observed in poly(ethylene oxide) (PEO)/ethanol systems, where deuteration of the polymer and/or solvent can alter mixing characteristics and even "flip" upper/lower critical solution temperature trends. uni.lu

A notable application of deuteration in enhancing material stability is the observed increase in the oxidative stability of lubricant base stocks upon full deuteration, which can be improved by 5- to 10-fold. thegoodscentscompany.com Furthermore, deuterium isotope effects on the volume phase transition of polymer gels, such as poly(N-isopropylacrylamide) (PNIPAM) gel, have been investigated. These studies show that the transition temperature of PNIPAM gel in heavy water is approximately 0.6–0.8 °C higher than in normal water, and the swollen state of the gel in heavy water is larger at various temperatures. nih.gov These differences arise from the stabilized hydrogen-bonding interaction for deuterium compared to hydrogen due to the heavier mass of deuterium. nih.gov

Application in Optoelectronic Materials

Deuterated compounds, including those derived from deuterated alcohols, are increasingly applied in optoelectronic materials to enhance device performance and stability. They are particularly important in the development of high-performance organic light-emitting diodes (OLEDs). ctpharma.com.tr

The introduction of deuterium atoms into light-emitting materials can lead to significant improvements in OLED efficiencies, lower turn-on voltages, and enhanced high-voltage stabilities. This enhancement is primarily attributed to the effective suppression of high-frequency molecular vibrations and the protection of chemically reactive units within the materials. For example, deuterated aluminum 8-hydroxyquinoline (B1678124) (D-Alq3) has been shown to result in a substantial increase in external quantum efficiency (approximately 280% at 500 mA/cm²) compared to its protonated counterpart, along with lower turn-on voltages and slower deterioration rates in electroluminescence brightness. Similarly, deuterated anthracene (B1667546) derivatives have been developed for use in OLEDs to improve luminous efficiency, brightness, power efficiency, thermal stability, and device lifetime. Beyond OLEDs, the presence of deuterium in various dyes and proteins can also notably enhance their luminescent emission.

Future Directions and Emerging Research Avenues for 2 Deuteriooxypropane

Development of Novel and Sustainable Synthetic Routes

The development of efficient, selective, and environmentally benign methods for the synthesis of isotopically labeled compounds is a cornerstone of green chemistry. researchgate.net Future research in the synthesis of 2-deuteriooxypropane is expected to move beyond traditional methods, which often rely on expensive deuterated reagents and produce significant waste.

One promising direction is the use of catalytic H-D exchange reactions. Recent advancements have demonstrated the use of transition metal catalysts, such as iridium complexes, for the selective deuteration of alcohols using deuterium (B1214612) oxide (D₂O) as an inexpensive and readily available deuterium source. rsc.org This approach offers a more atom-economical and sustainable alternative to conventional methods that utilize deuterated reducing agents like lithium aluminum deuteride.

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of deuterated compounds. researchgate.net This includes the exploration of biocatalytic methods, where enzymes are used to mediate the deuteration process with high selectivity and under mild reaction conditions. Additionally, flow chemistry is emerging as a powerful tool for the synthesis of deuterated compounds, offering advantages such as improved reaction control, enhanced safety, and the potential for scalable, continuous production. nih.gov The conversion of renewable resources, such as glycerol (B35011), into propanols through catalytic hydrogenolysis also presents a sustainable pathway that could be adapted for the production of deuterated analogues. mdpi.com

| Synthetic Approach | Deuterium Source | Key Advantages |

| Catalytic H-D Exchange | D₂O | Atom economy, cost-effective, readily available deuterium source |

| Biocatalysis | D₂O or other deuterated substrates | High selectivity, mild reaction conditions, environmentally benign |

| Flow Chemistry | Various | Improved reaction control, enhanced safety, scalability |

| Renewable Feedstocks | Deuterated glycerol | Utilization of renewable resources, potential for large-scale production |

Integration with Artificial Intelligence and Machine Learning in Computational Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize computational chemistry, offering powerful tools for the prediction of molecular properties and the design of novel chemical entities. nvidia.com For this compound, AI and ML can be employed to accelerate research in several key areas.

Machine learning models can be trained on large datasets of experimental and computational data to predict the physicochemical properties of deuterated compounds, including their spectroscopic characteristics, thermodynamic stability, and reaction kinetics. aps.orgaps.org This can significantly reduce the need for time-consuming and expensive laboratory experiments. For instance, ML algorithms can be developed to predict the impact of deuterium substitution on the vibrational frequencies of this compound, aiding in the interpretation of infrared and Raman spectra.

Furthermore, AI can be utilized to design more efficient synthetic routes for this compound. By analyzing vast reaction databases, machine learning algorithms can identify optimal reaction conditions, catalysts, and starting materials to maximize yield and minimize byproducts. youtube.com This data-driven approach to synthesis design has the potential to significantly shorten the development timeline for new deuterated compounds. In the broader context of materials science and drug discovery, AI and ML are being used to explore vast chemical spaces and identify molecules with desired properties, a strategy that can be extended to the discovery of novel applications for deuterated compounds like this compound. dtu.dkrsc.org A hybrid quantum-classical computational approach has already been demonstrated for designing deuterated organic light-emitting diode (OLED) emitters. researchgate.net

Expansion of Mechanistic Understanding in Complex Biological Systems

Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms and tracing metabolic pathways in biological systems. clearsynth.comclearsynth.com The kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium leads to a slower reaction rate, can provide detailed insights into the rate-determining steps of enzymatic reactions. Future research will likely see the expanded use of this compound as a mechanistic probe in complex biological systems.

For example, in studies of alcohol metabolism, this compound can be used to investigate the mechanisms of alcohol dehydrogenase and other enzymes involved in the oxidation of secondary alcohols. By comparing the metabolic fate of this compound with that of its non-deuterated counterpart, researchers can gain a deeper understanding of the enzymatic processes at a molecular level.

Moreover, the use of deuterated compounds as internal standards in mass spectrometry-based metabolomics allows for more accurate quantification of endogenous metabolites. this compound could potentially be used in this capacity for studies involving isopropanol (B130326) exposure or metabolism. The biological monitoring of occupational exposure to isopropyl alcohol is often conducted through urinalysis for its metabolite, acetone (B3395972). nih.gov Deuterated standards can improve the accuracy of such analytical methods.

Exploration of Supramolecular Interactions Involving Deuterated Alcohols

Supramolecular chemistry focuses on the study of non-covalent interactions that govern the assembly of molecules into larger, organized structures. amu.edu.plfortunejournals.com The subtle changes in molecular properties upon deuteration can have a significant impact on these weak interactions, leading to altered self-assembly behavior.

Research into the supramolecular chemistry of propanol (B110389) and its derivatives has shown that hydrogen bonding plays a crucial role in the formation of various molecular clusters and networks. nih.govnih.gov The substitution of the hydroxyl proton with a deuteron (B1233211) in this compound can modify the strength and dynamics of these hydrogen bonds, potentially leading to the formation of novel supramolecular architectures.

Future studies in this area could involve the use of advanced spectroscopic techniques, such as multidimensional NMR and terahertz spectroscopy, to probe the structure and dynamics of supramolecular assemblies of this compound in different solvent environments. Understanding how deuteration influences these interactions can provide fundamental insights into the nature of non-covalent forces and may lead to the design of new materials with tailored properties. The study of solute-solvent interactions using supramolecular polymers has demonstrated that even a single deuterium can influence helical preferences in self-assembled structures. acs.org

Advanced Analytical Methodologies for Trace Analysis

The ability to detect and quantify deuterated compounds at trace levels is crucial for many of their applications, particularly in environmental science and pharmacology. Future research will focus on the development of more sensitive and selective analytical methods for the trace analysis of this compound.

Advanced mass spectrometry techniques, coupled with chromatographic separation methods, are at the forefront of this research. Techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) can provide the necessary selectivity and sensitivity for the detection of this compound in complex matrices.

Furthermore, there is a growing interest in the development of portable and field-deployable analytical instruments for on-site analysis. This could involve the miniaturization of mass spectrometers or the development of novel sensor technologies capable of selectively detecting deuterated compounds. Cryogenic gas chromatography is another advanced technique that can be employed for the analysis of impurities in high-purity deuterium, which could be adapted for the analysis of deuterated compounds. researchgate.net

| Analytical Technique | Principle | Application for this compound |

| GC-MS/MS | Gas chromatography separation followed by tandem mass spectrometry detection | Quantification in biological and environmental samples |

| LC-HRMS | Liquid chromatography separation with high-resolution mass spectrometry | Analysis in complex aqueous matrices |

| Multidimensional NMR | Nuclear magnetic resonance spectroscopy with multiple frequency dimensions | Structural elucidation of supramolecular assemblies |

| Terahertz Spectroscopy | Probing low-frequency vibrational modes | Investigation of intermolecular interactions in condensed phases |

| Cryogenic Gas Chromatography | Gas chromatography at very low temperatures | High-resolution separation from non-deuterated analogues |

Q & A

Q. What safety protocols are critical when handling deuterated compounds like this compound in laboratory settings?

- Methodological Answer : Follow OSHA and institutional guidelines for handling volatile organics. Use fume hoods for synthesis/purification, and wear PPE (gloves, goggles) to avoid skin contact. Dispose of deuterated waste in designated containers to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.